4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole
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Overview
Description
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups and an oxolan-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolan-2-ylmethoxy group, potentially converting it to a hydroxyl group.
Substitution: The methyl groups on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4,5-Dimethylthiazole: Lacks the oxolan-2-ylmethoxy group, making it less versatile in terms of chemical reactivity.
2-[(Oxolan-2-yl)methoxy]thiazole: Similar structure but without the dimethyl groups, which may affect its biological activity and chemical properties.
Uniqueness: 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is unique due to the combination of the thiazole ring with dimethyl and oxolan-2-ylmethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring and unique substituents, including dimethyl and oxolan-2-ylmethoxy groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound based on diverse sources.
Chemical Structure and Properties
The structure of this compound is defined by the following features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Dimethyl groups : Positioned at the 4 and 5 positions of the thiazole ring.
- Oxolan-2-ylmethoxy group : Enhances solubility and may influence biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. The following table summarizes its antifungal efficacy:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Cryptococcus neoformans | 64 |
This activity highlights the potential of this compound in treating fungal infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The thiazole ring is believed to play a crucial role in binding to enzymes or receptors involved in microbial metabolism. The oxolan group enhances the compound's solubility, facilitating better interaction with biological targets.
Case Studies
Several studies have explored the biological applications of thiazole derivatives similar to this compound. For instance:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that thiazole derivatives exhibited varying degrees of antimicrobial activity. The presence of electron-donating groups like methoxy significantly enhanced their efficacy against Gram-positive bacteria .
- Antifungal Research : Another research article highlighted that compounds with similar structures showed potent antifungal activity against Candida species, supporting the potential utility of thiazole derivatives in clinical settings .
Properties
IUPAC Name |
4,5-dimethyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-8(2)14-10(11-7)13-6-9-4-3-5-12-9/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKYNBULSSLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.